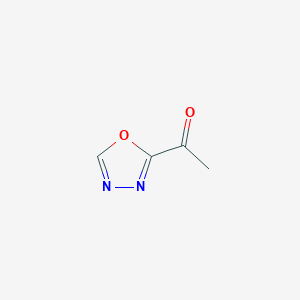![molecular formula C7H8N2O3 B071610 3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile CAS No. 160880-93-3](/img/structure/B71610.png)
3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound is also known as "MDP2P nitrile" and is chemically classified as a nitrile, which is a functional group consisting of a carbon triple-bonded to a nitrogen atom.
Mecanismo De Acción
The mechanism of action of 3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile is not fully understood. However, it is believed to inhibit bacterial growth and cancer cell proliferation by interfering with key metabolic pathways. This compound has been shown to inhibit the activity of enzymes involved in nucleic acid synthesis and cell wall biosynthesis, leading to bacterial cell death. In cancer cells, it has been found to induce apoptosis and cell cycle arrest by modulating various signaling pathways.
Efectos Bioquímicos Y Fisiológicos
3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains by disrupting cell wall biosynthesis and nucleic acid synthesis. This compound has also been found to induce apoptosis and cell cycle arrest in cancer cells by modulating various signaling pathways. Additionally, it has been found to exhibit anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile in lab experiments is its broad-spectrum antimicrobial activity against various bacterial strains, including multi-drug resistant strains. This compound also exhibits significant anticancer activity against various cancer cell lines, making it a potential candidate for the development of novel anticancer drugs. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several potential future directions for the research on 3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile. One of the areas of interest is the development of novel antimicrobial agents based on this compound. Researchers are also exploring the potential of this compound as a lead compound for the development of novel anticancer drugs. Additionally, there is a growing interest in the use of this compound in material science, particularly in the development of novel materials with antimicrobial properties. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile involves the reaction of 3-methyl-2,5-dioxo-1,3-oxazolidine-4-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with propionitrile. The reaction is typically carried out in the presence of a suitable solvent and a catalyst, such as triethylamine or pyridine. This method has been optimized and modified by various researchers, resulting in high yields and purity of the compound.
Aplicaciones Científicas De Investigación
3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant antimicrobial activity against various bacterial strains, including multi-drug resistant strains. This compound has also shown promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.
Propiedades
Número CAS |
160880-93-3 |
|---|---|
Nombre del producto |
3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile |
Fórmula molecular |
C7H8N2O3 |
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile |
InChI |
InChI=1S/C7H8N2O3/c1-9-5(3-2-4-8)6(10)12-7(9)11/h5H,2-3H2,1H3/t5-/m0/s1 |
Clave InChI |
BAWOLYPFLHYRTN-YFKPBYRVSA-N |
SMILES isomérico |
CN1[C@H](C(=O)OC1=O)CCC#N |
SMILES |
CN1C(C(=O)OC1=O)CCC#N |
SMILES canónico |
CN1C(C(=O)OC1=O)CCC#N |
Sinónimos |
4-Oxazolidinepropanenitrile,3-methyl-2,5-dioxo-,(S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



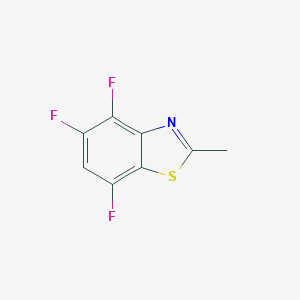
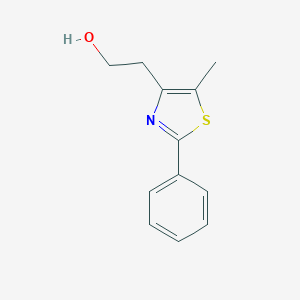



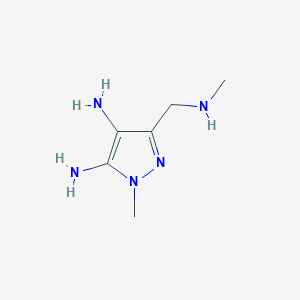
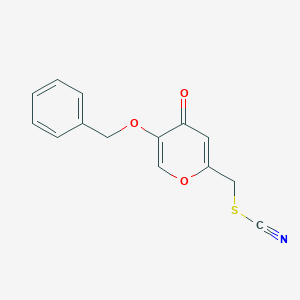
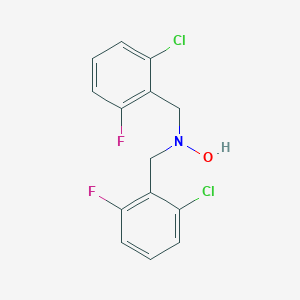
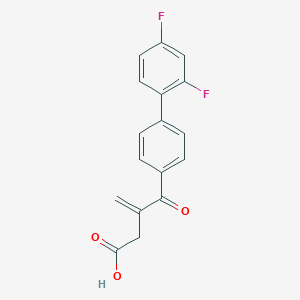

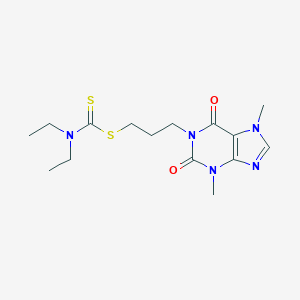
![1H-Imidazo[4,5-c]pyridine](/img/structure/B71554.png)
![Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate](/img/structure/B71555.png)
